molecular formula C9H14N2 B2889381 2,3,5-Trimethylbenzene-1,4-diamine CAS No. 4734-73-0

2,3,5-Trimethylbenzene-1,4-diamine

Cat. No.: B2889381
CAS No.: 4734-73-0
M. Wt: 150.225
InChI Key: IFUXXUAAJBKDGO-UHFFFAOYSA-N
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Description

2,3,5-Trimethylbenzene-1,4-diamine is an organic compound with the molecular formula C9H14N2. It is also known by its IUPAC name, 2,3,5-trimethyl-1,4-benzenediamine. This compound is characterized by the presence of three methyl groups and two amino groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trimethylbenzene-1,4-diamine can be synthesized through several methods. One common synthetic route involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction. The nitration process introduces nitro groups into the benzene ring, which are then reduced to amino groups using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be further reduced to form more reduced amines or other derivatives.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: More reduced amines.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

2,3,5-Trimethylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzene-1,3-diamine: Another isomer with similar properties but different substitution pattern.

    1,2,4-Trimethylbenzene: A related compound with three methyl groups but no amino groups.

Uniqueness

2,3,5-Trimethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and amino groups makes it versatile for various applications in research and industry.

Properties

IUPAC Name

2,3,5-trimethylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUXXUAAJBKDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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